![molecular formula C4H6N2S2 B1337643 5-Ethylsulfanyl-[1,2,3]thiadiazole CAS No. 50473-51-3](/img/structure/B1337643.png)
5-Ethylsulfanyl-[1,2,3]thiadiazole
Overview
Description
5-Ethylsulfanyl-[1,2,3]thiadiazole is a derivative of thiadiazole, a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . Thiadiazole derivatives are widely studied in medicinal chemistry due to their broad spectrum of biological activities .
Synthesis Analysis
Thiadiazole derivatives can be synthesized by various methods, focusing on cyclization, condensation reactions, and functional group transformations . The synthetic strategies can be manipulated by introducing different substituents, creating a wide range of possibilities for the synthesis of various compounds .Molecular Structure Analysis
The molecular structure of 5-Ethylsulfanyl-[1,2,3]thiadiazole, like other thiadiazoles, is characterized by a five-membered ring structure that includes two nitrogen atoms, one sulfur atom, and two carbon atoms .Chemical Reactions Analysis
Thiadiazoles demonstrate various unique chemical properties, contributing to their utility in diverse applications. They readily form derivatives with different functional groups, which allows them to serve as building blocks in the creation of complex organic molecules . They react with electrophiles at the nitrogen atoms, forming N-substituted derivatives. They can also undergo reactions at the carbon atoms adjacent to the sulfur atom, resulting in C-substituted derivatives .Physical And Chemical Properties Analysis
The physical properties of thiadiazoles largely depend on their specific isomeric form and any substituents they may carry. In general, they are solid at room temperature, have low melting points, and are relatively stable under normal conditions .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, including 5-Ethylsulfanyl-[1,2,3]thiadiazole, have been found to exhibit antioxidant properties . These compounds can neutralize harmful free radicals in the body, potentially reducing oxidative stress and preventing various health conditions.
Analgesic Properties
Thiazole compounds have been associated with analgesic (pain-relieving) effects . This suggests that 5-Ethylsulfanyl-[1,2,3]thiadiazole could potentially be used in the development of new pain relief medications.
Anti-inflammatory Activity
Research has shown that thiazole derivatives can exhibit anti-inflammatory activity . This means that 5-Ethylsulfanyl-[1,2,3]thiadiazole could potentially be used in the treatment of conditions characterized by inflammation.
Antimicrobial and Antifungal Properties
Thiazole compounds have been found to have antimicrobial and antifungal properties . This suggests that 5-Ethylsulfanyl-[1,2,3]thiadiazole could be used in the development of new antimicrobial and antifungal agents.
Antiviral Activity
Thiazole derivatives have been associated with antiviral activity . This indicates that 5-Ethylsulfanyl-[1,2,3]thiadiazole could potentially be used in the development of new antiviral drugs.
Antitumor or Cytotoxic Drug Molecules
Thiazole compounds have been found to act as antitumor or cytotoxic drug molecules . This suggests that 5-Ethylsulfanyl-[1,2,3]thiadiazole could potentially be used in cancer treatment.
Neuroprotective Properties
Thiazole derivatives have been associated with neuroprotective effects . This means that 5-Ethylsulfanyl-[1,2,3]thiadiazole could potentially be used in the treatment of neurological disorders.
Anticonvulsant Activity
Thiazole compounds have been found to exhibit anticonvulsant activity . This suggests that 5-Ethylsulfanyl-[1,2,3]thiadiazole could potentially be used in the treatment of conditions characterized by seizures.
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-ethylsulfanylthiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S2/c1-2-7-4-3-5-6-8-4/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKBVAJMGSRDAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CN=NS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80493118 | |
Record name | 5-(Ethylsulfanyl)-1,2,3-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80493118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethylsulfanyl-[1,2,3]thiadiazole | |
CAS RN |
50473-51-3 | |
Record name | 5-(Ethylsulfanyl)-1,2,3-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80493118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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